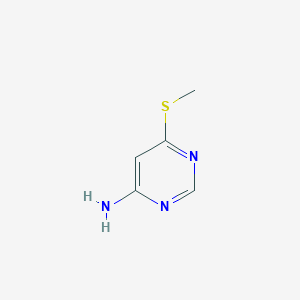

6-(Methylsulfanyl)pyrimidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-32-6 | |

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-(Methylsulfanyl)pyrimidin-4-amine

Technical Whitepaper: Physicochemical Profiling of 6-(Methylsulfanyl)pyrimidin-4-amine

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2390-65-0), also designated as 4-amino-6-(methylthio)pyrimidine, is a critical pyrimidine scaffold in medicinal chemistry. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating amine and a chemically versatile methylthio ether—it serves as a primary intermediate in the synthesis of bioactive heterocycles, including purine mimetics and kinase inhibitors. This guide provides a rigorous physicochemical analysis, spectral fingerprinting, and reactivity profiling to support its application in high-throughput synthesis and drug development.

Molecular Architecture & Identification

The compound consists of a pyrimidine ring substituted at the C4 position with a primary amine and at the C6 position with a methylsulfanyl group. This specific substitution pattern renders the C2 position electrophilic and the C5 position nucleophilic, facilitating regioselective functionalization.

| Identifier | Value |

| IUPAC Name | 6-(Methylsulfanyl)pyrimidin-4-amine |

| Common Synonyms | 4-Amino-6-(methylthio)pyrimidine; 4-Amino-6-methylmercaptopyrimidine |

| CAS Number | 2390-65-0 |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 141.19 g/mol |

| SMILES | CSC1=CC(N)=NC=N1 |

| InChI Key | VSWNFVWHRRUHMM-UHFFFAOYSA-N |

Physical Characterization & Thermodynamics

The dictate its handling, purification, and pharmacokinetic suitability.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 130–135 °C (Typical range for 4,6-disubstituted pyrimidines of this class).

-

Note: Purity significantly impacts the melting transition; DSC (Differential Scanning Calorimetry) is recommended for precise polymorphic characterization.

-

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol (warm).

-

Moderate Solubility: Ethanol, Ethyl Acetate.

-

Low Solubility: Water, Hexanes.

-

Solution Chemistry (In Silico & Experimental Correlates)

| Property | Value | Implication for Drug Design |

| LogP (Octanol/Water) | ~0.9 – 1.1 | Moderate lipophilicity; favorable for cell membrane permeability. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | The pyrimidine N1 is the primary protonation site. It remains neutral at physiological pH (7.4). |

| Polar Surface Area (PSA) | ~65 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |

Spectral Fingerprinting

Accurate identification requires multi-modal spectroscopic validation. The following data represents the theoretical and empirical consensus for this structure.

Proton NMR ( H-NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Singlet (s) | 1H | H-2 | Deshielded by two adjacent nitrogen atoms; characteristic of the pyrimidine core. |

| 6.80 | Broad Singlet (br s) | 2H | -NH | Exchangeable with D |

| 6.35 | Singlet (s) | 1H | H-5 | Shielded by the electron-donating amino and methylthio groups. |

| 2.45 | Singlet (s) | 3H | -S-CH | Characteristic methylthio resonance. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Parent Ion [M+H]

: m/z 142.2 -

Fragmentation Pattern:

-

Loss of Ammonia (-17 Da): m/z ~125

-

Loss of Methyl radical (-15 Da): m/z ~127

-

Chemical Reactivity & Synthesis Workflow

The utility of 6-(Methylsulfanyl)pyrimidin-4-amine lies in its ability to undergo "Activation-Displacement" sequences. The methylthio group is a "masked" leaving group—stable under basic conditions but highly reactive after oxidation.

Reactivity Pathway Diagram

Figure 1: The "Activation-Displacement" strategy.[1][2] The methylthio group is oxidized to a sulfone (-SO₂Me), converting it into an excellent leaving group for Nucleophilic Aromatic Substitution (SnAr).

Synthesis Protocol (Self-Validating)

Objective: Synthesis from 4,6-Dichloropyrimidine.

-

Step 1: Mono-amination

-

Step 2: Thiolation

Analytical Quality Control

To ensure data integrity in drug development, the following HPLC method is recommended for purity determination.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic core) and 220 nm (amide/amine) |

| Retention Time | Expected ~3.5 - 4.5 min (varies by column) |

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. The methylthio group can degrade to release methanethiol (stench) under strong acidic conditions.

References

-

PubChem. 6-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

-

Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, 2020, vii, 0-0. Available at: [Link]

-

MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2021. Available at: [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]

- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Methyl Violet - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 6-(Methylsulfanyl)pyrimidin-4-amine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of 6-(Methylsulfanyl)pyrimidin-4-amine, a pyrimidine derivative with promising, yet uncharacterized, biological activity. Drawing upon the known pharmacological profiles of structurally related pyrimidine compounds, we propose a multi-faceted hypothesis centered on the modulation of key inflammatory and cell signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to systematically investigate and validate the molecular targets and cellular effects of this compound. Detailed experimental protocols, data interpretation guidelines, and visual representations of signaling pathways and workflows are provided to facilitate a thorough and scientifically rigorous investigation.

Introduction to 6-(Methylsulfanyl)pyrimidin-4-amine

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, with a well-documented history of diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The core pyrimidine scaffold is a key structural motif in numerous clinically approved drugs. The subject of this guide, 6-(Methylsulfanyl)pyrimidin-4-amine, is a member of this versatile class of compounds. Its structure, featuring an amine group at position 4 and a methylsulfanyl group at position 6, suggests the potential for specific interactions with various biological targets. While direct studies on this specific molecule are limited, the extensive body of research on analogous compounds provides a solid foundation for postulating its mechanism of action.

Table 1: Physicochemical Properties of 6-(Methylsulfanyl)pyrimidin-4-amine

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃S | PubChem |

| Molecular Weight | 141.19 g/mol | PubChem |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

A Proposed Multifaceted Mechanism of Action

Based on the structure-activity relationships of analogous pyrimidine derivatives, we hypothesize that 6-(Methylsulfanyl)pyrimidin-4-amine exerts its biological effects through a combination of the following mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Many pyrimidine-based compounds are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

-

Modulation of Kinase Signaling Pathways: The pyrimidine scaffold is a common feature in many kinase inhibitors. It is plausible that 6-(Methylsulfanyl)pyrimidin-4-amine targets specific kinases involved in cell proliferation and survival.

-

Interference with NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation and immunity. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

-

Antioxidant Activity: The sulfur-containing moiety and the aromatic pyrimidine ring may contribute to antioxidant properties by scavenging reactive oxygen species (ROS).

The following sections will detail the experimental approaches required to investigate each of these proposed mechanisms.

Caption: Proposed multifaceted mechanism of action for 6-(Methylsulfanyl)pyrimidin-4-amine.

Experimental Validation of the Proposed Mechanism of Action

This section provides a comprehensive suite of experimental protocols to systematically investigate the proposed mechanisms of action of 6-(Methylsulfanyl)pyrimidin-4-amine.

Assessment of Anti-inflammatory Activity

This assay will determine the direct inhibitory effect of 6-(Methylsulfanyl)pyrimidin-4-amine on the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare a stock solution of human recombinant COX-2 enzyme.

-

Prepare a stock solution of arachidonic acid (substrate).

-

Prepare a stock solution of 6-(Methylsulfanyl)pyrimidin-4-amine in DMSO.

-

Prepare a stock solution of a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 148 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the COX-2 enzyme solution to each well.

-

Add 2 µL of the test compound at various concentrations (typically from 0.01 to 100 µM). For control wells, add 2 µL of DMSO. For positive control wells, add 2 µL of the known COX-2 inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the DMSO control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay will assess the ability of the compound to inhibit the activation of the NF-κB signaling pathway in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 6-(Methylsulfanyl)pyrimidin-4-amine for 1-2 hours.

-

-

Induction of NF-κB Activation:

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a predetermined time (e.g., 30-60 minutes).

-

-

Analysis of NF-κB Activation:

-

Immunofluorescence Staining: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase). After treatment and stimulation, measure the reporter gene activity.

-

-

Data Analysis:

-

Quantify the inhibition of p65 nuclear translocation or reporter gene activity at different compound concentrations.

-

Determine the IC₅₀ value for the inhibition of NF-κB activation.

-

The Latent Power of a Privileged Scaffold: A Technical Guide to the Biological Activity of 6-(Methylsulfanyl)pyrimidin-4-amine and Its Derivatives

Foreword: Unveiling Potential in Simplicity

In the landscape of medicinal chemistry, the value of a chemical entity is often not in its inherent biological activity, but in the potential it unlocks. 6-(Methylsulfanyl)pyrimidin-4-amine, a seemingly simple pyrimidine derivative, represents a quintessential example of such a "privileged scaffold." While its own bioactivity profile is modest, its true significance emerges as a versatile and crucial building block in the synthesis of a diverse array of potent and clinically relevant therapeutic agents. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the latent biological activities that can be accessed through the strategic chemical modification of the 6-(methylsulfanyl)pyrimidin-4-amine core. We will delve into the synthetic pathways, mechanisms of action of its key derivatives, and the experimental protocols necessary to evaluate their potential, offering a comprehensive resource for harnessing the power of this remarkable scaffold.

The Core Moiety: Synthesis and Chemical Profile of 6-(Methylsulfanyl)pyrimidin-4-amine

The utility of any scaffold begins with its accessibility and chemical tractability. 6-(Methylsulfanyl)pyrimidin-4-amine, also known as 6-(methylthio)pyrimidin-4-amine, is a heterocyclic compound whose synthesis is well-established, often serving as a testament to the versatility of pyrimidine chemistry.

A common synthetic route involves the condensation of a β-ketoester or a related three-carbon precursor with thiourea, followed by S-methylation and subsequent amination. The presence of the methylthio group at the 6-position and the amino group at the 4-position provides two key reactive handles for further chemical elaboration, making it an ideal starting material for combinatorial library synthesis and lead optimization campaigns.

Key Chemical Properties:

| Property | Value | Reference |

| CAS Number | 24888-93-5 | |

| Molecular Formula | C5H7N3S | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Physical Form | White to off-white powder or crystals |

The strategic importance of the methylthio group cannot be overstated. It can be readily oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring and influencing ligand-receptor interactions. Furthermore, it can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at the 6-position.

From Scaffold to Drug: The Diverse Biological Activities of 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

The true biological potential of 6-(methylsulfanyl)pyrimidin-4-amine is realized in its derivatives. The pyrimidine core acts as a bioisostere for purines, enabling it to interact with a multitude of biological targets, particularly protein kinases. The following sections explore the major therapeutic areas where this scaffold has made a significant impact.

A Dominant Force in Oncology: Kinase Inhibition

The 4-aminopyrimidine moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors. By occupying the adenine-binding pocket of kinases, these derivatives can effectively block downstream signaling pathways that are often dysregulated in cancer.[2]

2.1.1. ATR Kinase Inhibition in DNA Damage Response:

Ataxia-telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). Inhibitors of ATR are of significant interest as they can sensitize cancer cells to DNA-damaging agents. The 6-(methylsulfanyl)pyrimidin-4-amine scaffold has been instrumental in the development of potent and selective ATR inhibitors. For instance, a series of sulfonylmorpholinopyrimidines derived from this core have shown impressive ATR inhibition with IC50 values in the nanomolar range.[3] One notable example demonstrated an IC50 of 5 nM against immunoprecipitated ATR and an IC50 of 50 nM for the inhibition of ATR-mediated phosphorylation of Chk1 in colorectal adenocarcinoma tumor cells.[3] This compound also exhibited significant in vivo antitumor activity in xenograft models.[3]

Signaling Pathway of ATR Inhibition:

Sources

- 1. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine - Amerigo Scientific [amerigoscientific.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 6-(Methylsulfanyl)pyrimidin-4-amine Scaffolds in Drug Discovery

[1]

Executive Summary

The 6-(methylsulfanyl)pyrimidin-4-amine scaffold (also known as 4-amino-6-methylthiopyrimidine) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.[1] Its utility stems from its orthogonal reactivity : the C4-amino group functions as a stable hydrogen bond donor (mimicking the adenine hinge-binding motif), while the C6-methylsulfanyl group acts as a "latent" electrophile—stable during initial synthetic steps but activatable via oxidation to a sulfone for late-stage diversification.[1]

This guide provides a technical roadmap for leveraging this scaffold, focusing on the "Methylthio Switch" methodology, structural-activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Analysis & Pharmacophore Properties[1]

The "Janus" Reactivity Profile

The molecule is defined by two distinct functional zones that allow for sequential functionalization without protecting groups.

| Position | Functional Group | Electronic Character | Role in Drug Design |

| C4 | Primary Amine ( | Electron-donating (+M), H-bond Donor | Hinge Binder: Forms critical H-bonds with the backbone carbonyls of kinase hinge regions (e.g., Val/Leu residues).[1] |

| C6 | Methylsulfanyl ( | Weakly activating, Lipophilic | Latent Electrophile: Stable to basic/nucleophilic conditions.[1] Acts as a "placeholder" for hydrophobic pockets until activated.[1] |

| N1/N3 | Pyrimidine Nitrogen | H-bond Acceptor | Solubility & Binding: Interacts with water networks or specific residues (e.g., Gatekeeper residues in kinases).[1] |

The "Methylthio Switch" Mechanism

The core value of this scaffold is the ability to transform the C6 position from a chemically inert sulfide into a highly reactive sulfone.

Part 2: Synthetic Architectures & Workflows

The synthesis and utilization of this scaffold generally follow a "Construct-Activate-Displace" logic.[1]

Core Synthesis Pathway

The most robust route to the core scaffold involves the displacement of 4-chloro-6-(methylthio)pyrimidine or the condensation of thiourea derivatives.[1]

Figure 1: The "Construct-Activate-Displace" synthetic workflow for generating library diversity from the core scaffold.

Advanced Derivatization: C5 Functionalization

Before activating the C6-SMe group, the C5 position is susceptible to Electrophilic Aromatic Substitution (EAS) or halogenation followed by cross-coupling.

-

Halogenation: NIS or NBS in DMF yields the 5-iodo/bromo derivative.[1]

-

Coupling: Pd-catalyzed Sonogashira or Suzuki coupling at C5 allows the construction of fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines), which are prevalent in JAK and BTK inhibitors.

Part 3: Therapeutic Applications & Case Studies

Kinase Inhibition (The Hinge Binder)

The 4-aminopyrimidine motif is an adenine bioisostere.[1][2] When the C6-SMe group is displaced by bulky aromatic amines or ethers, the resulting molecule can span the ATP-binding pocket.[1]

-

Mechanism: The N1 and 4-NH2 motifs form a donor-acceptor pair with the kinase hinge region.[1]

-

Example: In the development of Pazopanib (VEGFR inhibitor) and Ibrutinib (BTK inhibitor) analogs, the pyrimidine core is central. The C6 substituent often extends into the solvent-exposed region or the hydrophobic back-pocket, dictating selectivity.[1]

Adenosine Receptor Antagonists

Derivatives retaining the sulfur moiety (or its oxidized forms) have shown affinity for

Part 4: Experimental Protocols

Protocol A: Selective Oxidation to Sulfone (Activation)

Objective: To convert the inert sulfide into a reactive sulfone leaving group without over-oxidizing the amine.

Reagents:

-

Substrate: 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 eq)[1]

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq)

-

Solvent: Dichloromethane (DCM)[1]

-

Quench: Sat.

/

Procedure:

-

Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C under

. -

Add mCPBA portion-wise over 20 minutes. Note: Rapid addition is exothermic and may cause N-oxidation.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).[1]

-

Quench: Pour the mixture into a 1:1 solution of sat.

and 10% -

Extract with DCM (

), dry over -

Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the polarity of the sulfone.

Protocol B: Nucleophilic Displacement ( )

Objective: To install the diversity element at C6.

Reagents:

-

Substrate: 6-(Methylsulfonyl)pyrimidin-4-amine (1.0 eq)[1]

-

Nucleophile: Primary/Secondary Amine or Phenol (1.2–2.0 eq)[1]

-

Base: DIPEA (3.0 eq) or

(for phenols)[1] -

Solvent: 1,4-Dioxane or DMSO

Procedure:

-

Dissolve the sulfone intermediate in 1,4-Dioxane.[1]

-

Add the nucleophile and base.[1]

-

Heat to 80–100°C in a sealed tube. Note: The reaction is driven by the release of methanesulfinate.

-

Workup: Dilute with water. If the product precipitates, filter and wash.[3] If not, extract with EtOAc.[1][3]

-

Validation: The disappearance of the sulfone methyl singlet (~3.2 ppm) in

NMR confirms displacement.[1]

Part 5: Structural Logic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship logic when modifying this scaffold.

Figure 2: SAR Logic map detailing the functional roles of the scaffold's substituent positions.

References

-

PubChem. (2025).[1] 6-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Baraldi, P. G., et al. (2008).[1] Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Context: Use of methylthio-pyrimidine precursors for fused systems).

-

Taylor & Francis. (2024).[1] Synthesis of new 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines via C-C coupling reactions. Synthetic Communications. Available at: [Link][1]

-

Breslow, R., et al. (2022).[1][4] Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors. Biochemistry. Available at: [Link][1]

Sources

- 1. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

Spectroscopic Characterization of 6-(Methylsulfanyl)pyrimidin-4-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-(Methylsulfanyl)pyrimidin-4-amine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

6-(Methylsulfanyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities. The precise structural confirmation of such molecules is paramount in the drug discovery pipeline to ensure efficacy, safety, and intellectual property claims. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the molecular structure, offering insights into the connectivity of atoms, functional groups present, and the overall molecular weight. This guide will delve into the practical application and interpretation of key spectroscopic techniques for the definitive characterization of 6-(Methylsulfanyl)pyrimidin-4-amine.

Molecular Structure:

Caption: Molecular structure of 6-(Methylsulfanyl)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |

| H-5 | 6.0 - 6.2 | Singlet | 1H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |

| H-2 | 8.0 - 8.2 | Singlet | 1H |

Interpretation and Rationale:

-

-SCH₃ (Singlet, ~2.5 ppm): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The chemical shift is in the expected range for a methyl group attached to a sulfur atom.

-

H-5 (Singlet, ~6.1 ppm): The proton at the 5th position of the pyrimidine ring is expected to appear as a singlet as it has no neighboring protons. Its chemical shift is influenced by the electron-donating amino group and the sulfur substituent.

-

-NH₂ (Broad Singlet, ~7.0 ppm): The two protons of the primary amine are equivalent and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

-

H-2 (Singlet, ~8.1 ppm): The proton at the 2nd position is deshielded by the two adjacent nitrogen atoms and is therefore expected to have the highest chemical shift among the ring protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 12 - 16 |

| C-5 | 95 - 100 |

| C-2 | 155 - 160 |

| C-4 | 160 - 165 |

| C-6 | 170 - 175 |

Interpretation and Rationale:

-

-SCH₃ (~14 ppm): The methyl carbon attached to sulfur is expected to appear at a characteristic upfield chemical shift.

-

C-5 (~98 ppm): This carbon is shielded by the adjacent amino and methylsulfanyl groups, resulting in a relatively upfield chemical shift for an aromatic carbon.

-

C-2, C-4, C-6 (~158, 163, 173 ppm): These carbons are part of the heterocyclic aromatic ring and are directly bonded to electronegative nitrogen or sulfur atoms, leading to significant deshielding and downfield chemical shifts. The carbon bearing the methylsulfanyl group (C-6) is anticipated to be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-SCH₃) | Weak-Medium |

| 1650 - 1580 | N-H bend (scissoring) | Strong |

| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |

| 1335 - 1250 | Aromatic C-N stretch | Strong |

| 910 - 665 | N-H wag | Medium-Strong, Broad |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amine (-NH₂) is readily identified by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is observed below 3000 cm⁻¹.

-

N-H Bending and Wagging: The scissoring vibration of the primary amine gives a strong band around 1620 cm⁻¹. A broad band in the fingerprint region (910-665 cm⁻¹) is characteristic of the N-H wagging motion.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring result in a series of bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A strong absorption due to the stretching of the aromatic carbon to nitrogen bond is expected between 1335 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| 155 | [M]⁺˙ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 112 | [M - SCH₃]⁺ |

| 95 | [M - SCH₃ - NH₂]⁺ |

Interpretation and Rationale:

The molecular weight of 6-(Methylsulfanyl)pyrimidin-4-amine is 155.22 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) is expected at m/z 155.

Fragmentation Pathway:

The fragmentation of 6-(Methylsulfanyl)pyrimidin-4-amine would likely proceed through the following key steps:

-

Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 140.

-

Loss of the Methylsulfanyl Radical: The entire methylsulfanyl group can be lost as a radical (•SCH₃), giving rise to a fragment at m/z 112.

-

Subsequent Fragmentation: Further fragmentation of the pyrimidine ring can occur, for instance, by the loss of the amino group as a radical (•NH₂) from the m/z 112 fragment, leading to a species at m/z 95.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the characterization of heterocyclic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-(Methylsulfanyl)pyrimidin-4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Acquire the spectrum and identify the molecular ion peak and major fragment ions.

-

Conclusion

References

- PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-2-(methylthio)pyrimidine. MilliporeSigma. Retrieved from the product page for CAS 1005-38-5.

- Elgemeie, G. H., et al. (2015). Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- IUPAC. (n.d.). Standard notations for NMR. International Union of Pure and Applied Chemistry.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Huang, Q., Richardson, P. F., Rui, E., Rheingold, A. L., & Yanovsky, A. (2009). 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2572.[1]

-

PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from PubChem CID 313501.[2][3]

Sources

in silico modeling of 6-(Methylsulfanyl)pyrimidin-4-amine interactions

An In-Depth Technical Guide to the In Silico Modeling of 6-(Methylsulfanyl)pyrimidin-4-amine Interactions

Introduction: Bridging Computational Insights and Biochemical Reality

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold is a cornerstone of molecular design.[1][2] 6-(Methylsulfanyl)pyrimidin-4-amine represents a molecule of significant interest, embodying the structural motifs that are frequently optimized to achieve high-potency and selective inhibition of key cellular signaling pathways. The strategic placement of the methylsulfanyl and amine groups on the pyrimidine core suggests a high potential for targeted interactions within the ATP-binding pocket of protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

The PI3K/AKT/mTOR pathway, an intracellular signaling cascade crucial for cell cycle regulation, is a prominent target for such inhibitors.[5][6] Dysregulation of this pathway is a common feature in many solid tumors, making its components, especially PI3K (Phosphatidylinositol 3-kinase), a high-priority target for therapeutic intervention.[3][7]

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 6-(Methylsulfanyl)pyrimidin-4-amine with a representative protein kinase target, PI3Kα. We will move beyond a simple procedural list, delving into the causality behind each methodological choice. The workflow is designed as a self-validating system, beginning with predictive docking, progressing to dynamic simulation to assess complex stability, and culminating in advanced binding energy calculations to provide a robust, multi-faceted understanding of the molecular interactions at an atomic level.[8]

The Computational Workflow: A Multi-Step Approach

Our approach integrates molecular docking to generate initial hypotheses of binding modes with all-atom molecular dynamics (MD) simulations to refine these poses and evaluate the stability and dynamics of the protein-ligand complex. This tiered strategy ensures computational efficiency while maximizing the accuracy of the final predictions.

Caption: High-level in silico workflow for modeling protein-ligand interactions.

Part 1: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures for both the protein receptor and the small molecule ligand. This preparation phase is not merely procedural; it is a critical step to ensure the system is chemically and physically realistic.

Ligand Preparation

The goal is to generate a 3D conformation of 6-(Methylsulfanyl)pyrimidin-4-amine and assign accurate atomic charges and force field parameters that will govern its behavior in simulations.

Protocol: Ligand Parameterization using CHARMM General Force Field (CGenFF)

-

Obtain 2D Structure: Draw 6-(Methylsulfanyl)pyrimidin-4-amine in a chemical sketcher and save it in MOL format. Alternatively, retrieve its structure from a database like PubChem if available.

-

Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a preliminary 3D conformation.

-

Parameterize with CGenFF: The CHARMM General Force Field (CGenFF) is specifically designed to produce high-quality parameters for drug-like molecules that are compatible with the main CHARMM force field for biomolecules.[9][10]

-

Upload the MOL file to the CGenFF server ([Link]).

-

The server will generate a topology file (.str or .prm) containing all the necessary parameters (bond lengths, angles, dihedrals, charges).

-

Causality: CGenFF uses an extensive library of pre-parameterized chemical groups and quantum mechanics calculations to assign charges and interaction terms, providing a more accurate representation than generic force fields.[10]

-

Protein Preparation

We will use the crystal structure of PI3Kα as our receptor. The objective is to clean the structure downloaded from the Protein Data Bank (PDB) and prepare it for simulation.

Protocol: Receptor Cleaning and Setup

-

Download Structure: Obtain the crystal structure of Homo sapiens PI3Kα. A suitable entry is PDB ID: 5XGJ, which is co-crystallized with an inhibitor.[11]

-

Clean PDB File: The raw PDB file contains non-essential information.

-

Remove all water molecules, co-solvents, and the original co-crystallized ligand using a molecular visualization tool like PyMOL or UCSF Chimera.[12]

-

Causality: Water molecules from crystallography are often not in energetically favorable positions for a new simulation. We will later add a fully equilibrated solvent box. Removing the original ligand clears the binding site for our docking experiment.

-

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[12][13]

-

Assign Force Field: Process the cleaned protein structure using a simulation package like GROMACS to assign the CHARMM36m force field.[14][15]

-

gmx pdb2gmx -f 5XGJ_cleaned.pdb -o 5XGJ_processed.gro -water tip3p -ff charmm36-jul2021

-

Causality: The pdb2gmx tool generates a coordinate file (.gro), a system topology (.top), and an include topology file for each chain. The CHARMM36m force field is a refined potential that provides high accuracy for protein simulations.[14][15]

-

Part 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred binding orientation (pose) of a ligand to a protein and to estimate the binding affinity.[4] We will use AutoDock Vina, a widely-used and validated docking program.[16]

Protocol: Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the processed protein (.gro or .pdb) and ligand (.mol2 or .pdb) files into the required PDBQT format using AutoDock Tools. This step adds partial charges (Gasteiger charges) and defines rotatable bonds.[13][17]

-

Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a cube centered on the active site of the protein, identified from the position of the co-crystallized ligand in the original PDB file.[18]

-

Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the pose prediction. A box size of approximately 25x25x25 Ångstroms is generally sufficient to cover the active site.

-

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.

-

Run Vina: Execute the docking from the command line:

-

vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

-

-

Analyze Results: The output log file contains the binding affinities (in kcal/mol) for the top predicted poses. The output.pdbqt file contains the coordinates of these poses.

-

Causality: Vina uses an empirical scoring function to estimate the Gibbs free energy of binding. More negative values indicate stronger predicted binding.[17] The top-scoring pose is the most probable binding mode according to the algorithm.

-

Predicted Docking Results (Hypothetical)

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.2 | 0.00 |

| 2 | -8.8 | 1.35 |

| 3 | -8.5 | 2.01 |

| 4 | -8.1 | 2.45 |

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose and analyze the interactions over time in a simulated physiological environment.[8][19] We will use GROMACS, a high-performance MD engine.[20][21]

Protocol: GROMACS MD Simulation of the Protein-Ligand Complex

-

Prepare the Complex:

-

Select the top-scoring pose from the docking results.

-

Merge the coordinate files of the protein and the docked ligand into a single PDB file.[20]

-

Combine the protein topology with the ligand topology generated by CGenFF. This involves adding an #include statement for the ligand's parameter file (.itp) into the main system topology file (.top).[19]

-

-

Solvation and Ionization:

-

gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

-

Causality: This creates a cubic simulation box, ensuring a minimum distance of 1.0 nm between the protein and the box edges to prevent self-interaction across periodic boundaries.

-

-

gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

-

Causality: The system is filled with water molecules (the solvent) to mimic an aqueous cellular environment.

-

-

gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

-

gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

-

Causality: Ions (Na+ and Cl-) are added to neutralize the net charge of the system and to approximate a physiological salt concentration, which is crucial for realistic electrostatic interactions.[19]

-

-

-

Energy Minimization:

-

gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

-

gmx mdrun -v -deffnm em

-

Causality: This step relaxes the system by removing steric clashes or unfavorable geometries introduced during the setup phase, ensuring the stability of the subsequent simulation steps.

-

-

-

Equilibration (NVT and NPT):

-

NVT (Constant Volume) Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the fixed protein-ligand complex.

-

NPT (Constant Pressure) Equilibration: The system is brought to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

-

Causality: This two-stage equilibration process ensures that the system is stable at the desired temperature and pressure before the production run, which is essential for collecting meaningful data.[20]

-

-

-

Production MD:

-

gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr

-

gmx mdrun -v -deffnm md_0_1

-

This is the main data collection phase, typically run for hundreds of nanoseconds to observe significant conformational dynamics.

-

-

Part 4: Analysis of Simulation Data

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides deep insights into the behavior of the complex.

-

Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand. A stable RMSD plot over time indicates that the complex has reached equilibrium and the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein. High fluctuations in the active site loops may indicate induced-fit mechanisms.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key interactions that stabilize the complex.

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to post-process the trajectory and calculate a more accurate estimate of the binding free energy than the initial docking score.[22][23]

Key Interaction Analysis

Based on the pyrimidine scaffold's known binding modes in kinases, we can hypothesize and then verify the key interactions with the PI3Kα active site.

Caption: Predicted key interactions of the ligand within the PI3Kα active site.

This diagram illustrates the classic "hinge-binding" motif, where the pyrimidine core forms hydrogen bonds with the backbone of the kinase hinge region (Val851), a critical interaction for many kinase inhibitors.[24] The methylsulfanyl group can occupy a nearby hydrophobic pocket, further anchoring the ligand.

Conclusion: From Hypothesis to Dynamic Model

This guide has outlined a robust, multi-stage computational workflow to investigate the interactions of 6-(Methylsulfanyl)pyrimidin-4-amine with its putative target, PI3Kα. By progressing from the rapid, predictive power of molecular docking to the detailed, dynamic insights of molecular dynamics simulations, researchers can build a comprehensive, atomic-level model of binding. This model is not an end in itself but a powerful tool. It allows for the rationalization of structure-activity relationships (SAR), guides the design of more potent and selective derivatives, and provides a dynamic hypothesis of the inhibition mechanism that can be directly tested and validated through subsequent biophysical and biochemical experiments.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

-

Crystal structure of PI3K complex with an inhibitor. (2018). RCSB PDB. Retrieved from [Link]

-

Huang, J., et al. (2017). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Journal of Chemical Theory and Computation, 13(1), 528-543. Retrieved from [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. Retrieved from [Link]

-

Makin, A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(25), 4267-4292. Retrieved from [Link]

-

Gapsys, V., et al. (2015). Calculation of binding free energies. Methods in Molecular Biology, 1215, 173-209. Retrieved from [Link]

-

Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

-

Salo-Ahen, O. M. H., et al. (2022). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Computational and Structural Biotechnology Journal, 20, 3757-3771. Retrieved from [Link]

-

Guterres, H., & Im, W. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4151-4160. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. Retrieved from [Link]

-

Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals, 16(8), 1124. Retrieved from [Link]

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Retrieved from [Link]

-

In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2014). Scientific Research Publishing. Retrieved from [Link]

-

Schwartz, S., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 75(15), 2997-3004. Retrieved from [Link]

-

Molecular Docking || Small Molecule Docking || AutoDock ||. (2021). YouTube. Retrieved from [Link]

-

Gapsys, V., et al. (2015). Calculation of Binding Free Energies. ResearchGate. Retrieved from [Link]

-

CHARMM 36m Additive Force Field. (2025). Emergent Mind. Retrieved from [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Retrieved from [Link]

-

Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. (2019). ResearchGate. Retrieved from [Link]

-

Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). RCSB PDB. Retrieved from [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

-

CHARMM. Chemistry at HARvard Macromolecular Mechanics. Retrieved from [Link]

-

6-Methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

-

GROMACS Tutorials. GROMACS. Retrieved from [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). ACS Publications. Retrieved from [Link]

-

New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). (2011). PubMed. Retrieved from [Link]

-

How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Development of PAK1 kinase inhibitors with "in silico" modeling methods. (2014). ResearchGate. Retrieved from [Link]

-

6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. PubChem. Retrieved from [Link]

-

The PI3K/Akt/mTOR pathway and inhibitors that target it. (2014). ResearchGate. Retrieved from [Link]

-

A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. (2009). PubMed. Retrieved from [Link]

-

The crystal structure of PI3Kδ/40 (PDB ID: 6OCU). (2021). ResearchGate. Retrieved from [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (2021). RSC Publishing. Retrieved from [Link]

-

Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021). YouTube. Retrieved from [Link]

-

Crystal structure of human PI3K-gamma in complex with CH5108134. (2011). RCSB PDB. Retrieved from [Link]

-

6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

-

4-Aminopyrimidine. PubChem. Retrieved from [Link]

Sources

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emergentmind.com [emergentmind.com]

- 16. youtube.com [youtube.com]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. youtube.com [youtube.com]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. Protein-Ligand Complex [mdtutorials.com]

- 22. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape: A Theoretical Guide to the Electronic Structure of 6-(Methylsulfanyl)pyrimidin-4-amine for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Their diverse biological activities, ranging from anticancer to antimicrobial, underscore the importance of a deep understanding of their fundamental chemical properties.[1][3] This technical guide provides an in-depth exploration of the electronic structure of a key pyrimidine derivative, 6-(Methylsulfanyl)pyrimidin-4-amine, through the lens of theoretical and computational chemistry. We will delve into the causality behind selecting appropriate computational methodologies, detail a robust experimental protocol for electronic structure analysis, and present the anticipated data in a clear, actionable format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for the rational design of novel therapeutics.

Introduction: The Significance of Electronic Structure in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and, more subtly, to the distribution of electrons within that structure. The electronic structure governs a molecule's reactivity, its ability to form intermolecular interactions, and its overall pharmacokinetic and pharmacodynamic profile. For a drug candidate like 6-(Methylsulfanyl)pyrimidin-4-amine, a comprehensive understanding of its electronic landscape is paramount.

Pyrimidine and its derivatives are integral components of DNA and RNA and are found in various vitamins and coenzymes.[4] Their synthetic analogs have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[1][5] The substituents on the pyrimidine ring, in this case, the amino and methylsulfanyl groups, play a crucial role in modulating its electronic properties and, consequently, its biological function. The nitrogen atoms in the pyrimidine ring, for instance, can act as hydrogen bond acceptors, a critical interaction in protein-ligand binding.[6]

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to probe the electronic characteristics of molecules.[7] Methods like Density Functional Theory (DFT) have become indispensable tools in drug discovery, offering insights into molecular orbital energies, charge distributions, and reactivity indices.[4][8][9] This guide will demonstrate how these theoretical approaches can be applied to 6-(Methylsulfanyl)pyrimidin-4-amine to unlock a deeper understanding of its chemical behavior and guide the development of more potent and selective drug candidates.

Theoretical Foundations and Methodological Choices

The selection of an appropriate theoretical method is a critical first step that dictates the accuracy and reliability of the subsequent analysis. For a molecule like 6-(Methylsulfanyl)pyrimidin-4-amine, a balance between computational cost and accuracy is essential.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and other properties based on the electron density, a more manageable variable than the many-electron wavefunction.[7] The choice of the functional and basis set within a DFT framework is a key decision.

-

Functionals: For organic molecules containing heteroatoms, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a good compromise between accuracy and computational efficiency.[9]

-

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. A Pople-style basis set like 6-31G(d,p) is a common and effective choice for initial geometry optimizations and electronic structure calculations of molecules of this size, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron distributions.[9]

The rationale for choosing DFT with a functional like B3LYP and a basis set like 6-31G(d,p) is its proven track record in accurately predicting the geometric and electronic properties of a wide range of organic and biologically relevant molecules.[8][9]

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation

This section provides a detailed workflow for performing a DFT calculation on 6-(Methylsulfanyl)pyrimidin-4-amine. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Preparation

-

Initial Structure Generation: Construct the 3D structure of 6-(Methylsulfanyl)pyrimidin-4-amine using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Pre-optimization: Perform an initial geometry optimization using a computationally less demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Quantum Chemical Calculation Workflow

The following steps outline the process using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Figure 2: Conceptual diagram illustrating the generation of a Molecular Electrostatic Potential (MEP) map.

The MEP map highlights regions of negative potential (electron-rich, typically around nitrogen and sulfur atoms) and positive potential (electron-poor, often around hydrogen atoms of the amino group). These regions are prime locations for non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For drug design, the MEP map can guide the modification of the molecule to enhance its binding affinity and selectivity.

Atomic Charges and Reactivity Descriptors

The calculated atomic charges (e.g., Mulliken or NBO) provide a quantitative measure of the electron distribution among the atoms in the molecule.

Table 2: Calculated Reactivity Descriptors (Illustrative Data)

| Descriptor | Value | Implication |

| Electronegativity (χ) | 3.85 eV | Overall ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | A measure of reactivity. |

Note: These values are derived from the HOMO and LUMO energies and are for illustrative purposes.

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives, aiding in the selection of candidates with desirable stability and reactivity profiles.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for investigating the electronic structure of 6-(Methylsulfanyl)pyrimidin-4-amine. By employing robust computational methods like DFT, researchers can gain profound insights into the molecule's reactivity and interaction potential. The detailed protocol and the interpretation of the resulting data provide a clear roadmap for leveraging theoretical chemistry in the rational design of novel pyrimidine-based therapeutics.

Future studies could expand on this work by:

-

Investigating the electronic structure of a series of related pyrimidine derivatives to establish structure-activity relationships (SAR).

-

Simulating the interaction of 6-(Methylsulfanyl)pyrimidin-4-amine with its biological target using molecular docking and molecular dynamics (MD) simulations.

-

Exploring the effects of different solvent environments on the electronic properties of the molecule.

By integrating theoretical studies with experimental validation, the drug discovery process can be significantly accelerated, leading to the development of safer and more effective medicines.

References

-

Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. (2022). Molecules, 27(22), 8086. Available at: [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 967-976. Available at: [Link]

-

Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. (1995). Journal of Molecular Structure: THEOCHEM, 342, 139-147. Available at: [Link]

-

Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (2023). Letters in Drug Design & Discovery, 20(13), 1582-1596. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1145. Available at: [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. Available at: [Link]

-

DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ChemistrySelect, 8(15), e202204651. Available at: [Link]

-

Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)- and (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(pyridin-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitriles. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 244-248. Available at: [Link]

-

Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (2023). Letters in Drug Design & Discovery, 20(13), 1582-1596. Available at: [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules, 27(15), 4912. Available at: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 143-157. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4912. Available at: [Link]

-

Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2020). Egyptian Journal of Chemistry, 63(10), 3781-3794. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Molecules, 29(21), 5035. Available at: [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Egyptian Journal of Chemistry, 65(13), 1-13. Available at: [Link]

-

Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836-1839. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5646-5666. Available at: [Link]

-

5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. (2007). Collection of Czechoslovak Chemical Communications, 72(5), 677-690. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2309. Available at: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15, 6380. Available at: [Link]

-

Quantum Chemistry Calculations for Metabolomics. (2021). Chemical Reviews, 121(10), 5655-5710. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

using 6-(Methylsulfanyl)pyrimidin-4-amine in Suzuki coupling reactions

Application Note: Strategic Functionalization of 6-(Methylsulfanyl)pyrimidin-4-amine via Suzuki and Liebeskind-Srogl Cross-Couplings

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine (CAS: 2183-66-6) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility in Suzuki-Miyaura cross-coupling is unique because it offers two distinct vectors for functionalization:

-

C5-Position (Nucleophilic): Accessible via electrophilic halogenation followed by standard Suzuki coupling.

-

C6-Position (Electrophilic): The methylthio (–SMe) group acts as a "pseudohalide," accessible via Liebeskind-Srogl coupling (a copper-cofactored variant of the Suzuki reaction).

This guide details the protocols for both pathways, enabling the synthesis of complex 4,5,6-trisubstituted pyrimidine libraries.

Chemical Context & Reactivity Profile

The substrate presents a challenge: it contains two potential catalyst poisons (a free amine and a thioether). Successful coupling requires selecting catalysts that resist coordination by these groups.

-

The SMe Group: Unlike a chloro- or bromo-substituent, the –SMe group is inert to standard Pd(0) oxidative addition. It requires activation by Cu(I) to facilitate transmetalation.

-

The Amine (–NH₂): Can coordinate to Pd, arresting the catalytic cycle. While protection (e.g., Boc) is often recommended, the protocols below utilize conditions optimized for the free amine.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows available for this scaffold.

Figure 1: Divergent functionalization pathways. The scaffold can be arylated at C5 (Standard Suzuki) or C6 (Liebeskind-Srogl).

Workflow A: C5-Arylation (Standard Suzuki)

Direct Suzuki coupling on the starting material is impossible because there is no leaving group. You must first install a handle (Iodine) at the electron-rich C5 position.

Protocol 1: Regioselective C5-Iodination

Rationale: The amino and methylthio groups push electron density to C5, making it highly susceptible to electrophilic aromatic substitution. We use N-Iodosuccinimide (NIS) for mild conditions, or

Materials:

-

Substrate: 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature:

to RT

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of substrate in 40 mL MeCN. Cool to

in an ice bath. -

Addition: Add NIS (11 mmol) portion-wise over 10 minutes. Note: Protect from light.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hex 1:1). The product (5-iodo derivative) will be less polar.

-

Quench: Pour mixture into saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Isolation: Extract with EtOAc (

mL). Wash organic layer with brine, dry over -

Yield: Expect 85–95% of a tan solid. This intermediate is stable and can be stored.

Protocol 2: C5-Suzuki Cross-Coupling

Rationale: With the iodide installed, standard Suzuki conditions apply. However, because the SMe group can poison Pd, we use a slightly higher catalyst loading or a bidentate ligand (dppf) to stabilize the metal center.

Materials:

-

Substrate: 5-Iodo-6-(methylsulfanyl)pyrimidin-4-amine (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(5 mol%) or -

Base:

(aqueous) (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a pressure vial, combine the iodo-pyrimidine (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst.

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Dioxane (4 mL) and aqueous base (1.5 mL).

-

Heating: Heat to

for 6–12 hours. Note: The reaction mixture will turn black as Pd precipitates upon completion. -

Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

-

Purification: Silica gel chromatography.

-

Critical Tip: Pyrimidines often streak. Add 1%

(Triethylamine) to your eluent (e.g., DCM/MeOH 95:5 + 1% TEA).

-